molecular formula C19H22ClNO4 B14126273 (4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride

(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride

Cat. No.: B14126273
M. Wt: 363.8 g/mol
InChI Key: RGPDIGOSVORSAK-JVTXJRTPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Naloxone hydrochloride is synthesized through a multi-step chemical process. The synthesis begins with thebaine, an opiate alkaloid found in the opium poppy. Thebaine undergoes several chemical transformations, including oxidation, reduction, and substitution reactions, to produce naloxone . The final step involves the conversion of naloxone to its hydrochloride salt form by reacting it with hydrochloric acid .

Industrial Production Methods

Industrial production of naloxone hydrochloride involves large-scale chemical synthesis using the same principles as laboratory synthesis but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions

Naloxone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of naloxone hydrochloride include:

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride.

    Substitution reagents: Such as allyl bromide.

Major Products Formed

The major product formed from these reactions is naloxone, which is then converted to naloxone hydrochloride by reacting with hydrochloric acid .

Scientific Research Applications

Naloxone hydrochloride has a wide range of scientific research applications, including:

Properties

Molecular Formula

C19H22ClNO4

Molecular Weight

363.8 g/mol

IUPAC Name

(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride

InChI

InChI=1S/C19H21NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,14,17,21,23H,1,5-10H2;1H/t14?,17?,18-,19+;/m0./s1

InChI Key

RGPDIGOSVORSAK-JVTXJRTPSA-N

Isomeric SMILES

C=CCN1CC[C@]23C4C(=O)CC[C@]2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl

Origin of Product

United States

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